molecular formula C17H16Cl2N2O3S B4926186 N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide

Cat. No. B4926186
M. Wt: 399.3 g/mol
InChI Key: LGHIGXSDYCXFPE-UHFFFAOYSA-N
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Description

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide, also known as DBeQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DBeQ belongs to the class of compounds known as Hsp90 inhibitors, which are being studied for their ability to target cancer cells and other diseases.

Mechanism of Action

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide exerts its anti-cancer effects by binding to the ATP-binding pocket of Hsp90, thereby preventing the binding of ATP and destabilizing the client proteins. This leads to the degradation of the client proteins and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide has also been found to have potential therapeutic applications in other diseases, including neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide has been shown to inhibit the aggregation of misfolded proteins, which is a hallmark of these diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide is its specificity for Hsp90, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide.

Future Directions

There are several future directions for the study of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide. One area of research is the development of more soluble analogs of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide that can be administered in vivo. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Hsp90 inhibition. Additionally, the combination of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide with other anti-cancer agents is being studied as a potential strategy to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide involves a multi-step process that includes the reaction of 3,4-dichlorobenzyl chloride with 2-mercaptoethylamine to produce the intermediate compound, followed by the reaction of the intermediate with 4-methyl-3-nitrobenzoyl chloride to yield the final product.

Scientific Research Applications

The potential therapeutic applications of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide have been extensively studied in scientific research. N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide has been shown to inhibit the activity of Hsp90, a chaperone protein that plays a critical role in the folding and stabilization of many client proteins, including those involved in cancer cell growth and survival. By inhibiting Hsp90, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide has been found to induce cancer cell death and inhibit tumor growth in preclinical studies.

properties

IUPAC Name

N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S/c1-11-2-4-13(9-16(11)21(23)24)17(22)20-6-7-25-10-12-3-5-14(18)15(19)8-12/h2-5,8-9H,6-7,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHIGXSDYCXFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-4-methyl-3-nitrobenzamide

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